molecular formula C21H22ClN3O4 B5416950 ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5416950
M. Wt: 415.9 g/mol
InChI Key: FZLKLHYTVOJOFB-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with the molecular formula C23H19ClN2O4 and a molecular weight of 422.86096 g/mol . This compound is known for its unique structure, which includes a chlorobenzoyl group and a tetrahydropyrazinecarboxylate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydropyrazinecarboxylate moiety may also play a role in its biological activity by stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

ETHYL 4-{2-[(2-CHLOROBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:

    ETHYL 4-({2-[(2-BROMOBENZOYL)AMINO]BENZOYL}AMINO)BENZOATE: Similar structure but with a bromine atom instead of chlorine.

    ETHYL 4-({2-[(2-FLUOROBENZOYL)AMINO]BENZOYL}AMINO)BENZOATE: Similar structure but with a fluorine atom instead of chlorine.

    ETHYL 4-({2-[(2-IODOBENZOYL)AMINO]BENZOYL}AMINO)BENZOATE: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom .

Properties

IUPAC Name

ethyl 4-[2-[(2-chlorobenzoyl)amino]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-2-29-21(28)25-13-11-24(12-14-25)20(27)16-8-4-6-10-18(16)23-19(26)15-7-3-5-9-17(15)22/h3-10H,2,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLKLHYTVOJOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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